Azido-PEG1-CH2CO2H
Overview
Description
Azido-PEG1-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
This compound has a molecular weight of 145.1 g/mol and a molecular formula of C4H7N3O3 .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
This compound is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Dynamic Surface Coating for Cell Adhesion and Migration : Azido-[polylysine-g-PEG], a cell-repellent compound, has been used to create substrates that dynamically control cell adhesion. This technique enables applications like tissue motility assays and patterned coculturing, demonstrating its potential in cell biology research (van Dongen et al., 2013).
PEGylation of Proteins for Therapeutic Applications : A PEGylation methodology involving azido groups has been developed for site-specific incorporation of para-azidophenylalanine into proteins. This strategy is useful for creating selectively PEGylated proteins, which can have significant implications in therapeutic applications (Deiters et al., 2004).
Synthesis of Azido-Terminated Heterobifunctional PEG : New derivatives of poly(ethylene glycol) (PEG) with azido terminations have been synthesized. These derivatives are useful for "click" conjugation, showcasing the adaptability of azido-PEG compounds in creating ligands and other molecular structures (Hiki & Kataoka, 2007).
Quantification of Azide Incorporation in PEG Polymers : A study has focused on the quantification of azide groups in PEG polymers, which is essential for their effective use in conjugation chemistry and drug delivery. This research helps in better understanding and utilizing PEG azides in various applications (Semple et al., 2016).
Microwave-Assisted Click Chemistry for Functionalized Copolymers : Utilizing azido-polymers in microwave-assisted click chemistry has shown potential in drug delivery. This method facilitates the development of biodegradable polymers for conjugating drugs, expanding the applications of azido-PEG compounds in medicinal chemistry (Hu et al., 2013).
Vibrational Signaling Along PEG Chain : A study on azido-PEG-succinimide ester oligomers revealed that vibrational energy can propagate along the PEG chain. This finding could lead to new strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
Bioconjugation via Click Chemistry : Azido-containing amphiphilic copolymers have been used for bioconjugation through in situ click chemistry. This application is significant in creating functional interfaces for various biomedical applications (Wang et al., 2009).
Mechanism of Action
Target of Action
Azido-PEG1-CH2CO2H is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary target of this compound is the protein BRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation .
Mode of Action
This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction, also known as “click chemistry”, allows for the formation of a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of BRD4 . By linking a PROTAC molecule to a ligand for BRD4, this compound can facilitate the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular effect of this compound is the formation of a stable triazole linkage with alkyne-containing molecules, and an amide bond with primary amines . At the cellular level, the use of this compound in PROTACs can lead to the degradation of target proteins like BRD4, potentially altering gene transcription and cellular function .
Action Environment
Environmental factors such as pH and temperature could potentially influence the reactions involving this compound. For instance, the CuAAC reaction is typically performed under mild, aqueous conditions . Additionally, the stability of the compound may be affected by storage conditions. It is typically stored at -20°C for optimal stability .
Safety and Hazards
Azido-PEG1-CH2CO2H is toxic and contains a pharmaceutically active ingredient . It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG1-CH2CO2H plays a significant role in biochemical reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Cellular Effects
The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and terminal carboxylic acid. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
It is known that the compound is typically quite stable .
Metabolic Pathways
It is known that the azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Properties
IUPAC Name |
2-(2-azidoethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXYASKHZDVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.